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fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-fluoro-4-iodobenzene is a tri-substituted halogenated aromatic compound that
serves as a pivotal intermediate in modern organic synthesis.[1][2] Its unique molecular
architecture, featuring bromine, fluorine, and iodine atoms on a benzene ring, provides a
platform for versatile and selective chemical transformations.[2][3] This compound is
particularly valued in the pharmaceutical and advanced materials sectors for its role as a key
building block in the synthesis of complex, biologically active molecules and novel materials.[1]
[2] The differential reactivity of its halogen substituents makes it an excellent candidate for
sequential cross-coupling reactions, enabling the efficient construction of intricate molecular
frameworks.[1][3][4]

Core Physical and Chemical Properties

The physical and chemical characteristics of 2-Bromo-1-fluoro-4-iodobenzene are
foundational to its application in synthesis. The compound is typically a colorless to pale yellow
liquid or a white crystalline solid, depending on purity and ambient temperature.[1][5][6] Key
properties are summarized below for clear reference.
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Table 1: Physical and Chemical Data for 2-Bromo-1-
fluoro-4-iodobenzene

Property Value Source(s)
CAS Number 202865-73-4 [11[7118]
Alternate CAS 811842-30-5, 136434-77-0 [2][3][5]
Molecular Formula CeHsBrFI [1]8]
Molecular Weight 300.89 g/mol [1][8]
Colorless to light orange/yellow
clear liquid; White to
Appearance [L][5][6][°]
cream/yellow powder or
crystals
Boiling Point 224-225 °C (lit.) [7]
Melting Point 34-38°C [5]
Density 2.323-2.33g/mLat25°C (lit.)  [1][7]
Refractive Index (n20/D) 1.6275 - 1.6315 [L10719]
Purity >97.5 - 98% (GC) [1]1[5][9]
Keep in a dark place, sealed in
Storage [10][11]

dry, room temperature or 2-8°C

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-1-fluoro-4-iodobenzene stems from the distinct reactivity of

its three halogen substituents. This differential reactivity allows for programmed, sequential

functionalization, which is a powerful strategy in multi-step synthesis.

The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions due

to the lower bond strength of the carbon-iodine bond compared to the carbon-bromine bond.[3]

[12][13] This enables the selective introduction of aryl, heteroaryl, or other organic moieties at

the C-4 position via reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings,

while leaving the bromine atom at the C-2 position available for subsequent transformations.[1]
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[3][4] The fluorine atom is generally the least reactive towards common cross-coupling
conditions and influences the electronic properties of the molecule.[3]

This hierarchical reactivity makes the compound an exceptionally versatile building block for
creating complex, multi-substituted aromatic structures, which are common motifs in active
pharmaceutical ingredients (APIs) and advanced materials.[2][4] It is frequently employed in

the development of anti-cancer agents and antibiotics.[1]

Logical Flow of Sequential Cross-Coupling

4 Reactivity Order A
2-Bromo-1-fluoro-4-iodobenzene lodine (Most Reactive)
Selective at C-I bond
First Cross-Coupling .
(e.g., Suzuki, Stille) > [EREmAE
Intermediate: . .
2-Bromo-1-fluoro-4-(R1)-benzene = [FUETS (HEEE REEEYE)
- J

unctionalize C-Br bond

Second Cross-Coupling

Final Product:
2-(R2)-1-fluoro-4-(R1)-benzene
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Caption: Logical workflow for sequential functionalization of 2-Bromo-1-fluoro-4-
iodobenzene.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide
generalized protocols for key reactions involving this substrate.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol details a representative procedure for the selective coupling at the C-4 position
(C-1 bond).[12] Conditions may require optimization based on the specific boronic acid used.

Materials and Reagents:

2-Bromo-1-fluoro-4-iodobenzene (1.0 equiv)

» Arylboronic acid (1.1 - 1.2 equiv)

o Palladium catalyst (e.g., Pd(PPhs)a4, 3-5 mol%)

e Base (e.g., K2COs or Cs2C0s3, 2.0 equiv)

e Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4.1, Toluene)

» Reaction vessel (e.g., Schlenk flask)

e Magnetic stirrer and stir bar

 Inert gas supply (Argon or Nitrogen)

o Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
 Silica gel for column chromatography

Procedure:
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-1-
fluoro-4-iodobenzene, the arylboronic acid, and the base.[12]

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this
cycle three times to ensure an oxygen-free environment.[12]

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst.
[12] Subsequently, add the degassed solvent mixture via syringe.[12]

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous
stirring.[14]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16
hours.[12]

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an
organic solvent (e.g., ethyl acetate) and water.[12] Transfer to a separatory funnel, separate
the layers, and extract the agqueous phase with the organic solvent.[12] Combine the organic
layers, wash with brine, and dry over anhydrous sodium sulfate.[12]

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-
bromo-1-fluorobenzene product.[12]
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Experimental Workflow for Suzuki Coupling
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Caption: General laboratory workflow for a Suzuki cross-coupling reaction.
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Protocol 2: Stille Coupling

This protocol provides a general procedure for Stille coupling, which utilizes organostannane
reagents.[15][16] Organotin compounds are highly toxic and must be handled with extreme
care in a well-ventilated fume hood.[15]

Materials and Reagents:

2-Bromo-1-fluoro-4-iodobenzene (1.0 equiv)

Organostannane reagent (e.g., vinyltributyltin, 1.1 - 1.2 equiv)

Palladium catalyst (e.g., Pd(PPhs)4, 5 mol%)[16]

Anhydrous, degassed solvent (e.g., Toluene, DMF, or THF)[15][16]

Optional additive (e.g., LIiCl)

Reaction vessel, stirrer, and inert gas supply as in Protocol 1

Procedure:

Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-1-fluoro-4-iodobenzene and
the palladium catalyst.[16]

 Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[16]

e Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe and stir the
mixture for 5 minutes.[16] Then, add the organostannane reagent via syringe.[16]

o Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) using an oll
bath.[16][17]

e Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

o Work-up: After cooling to room temperature, the mixture is often treated with an aqueous
solution of KF to precipitate tin byproducts as insoluble fluorides, which can be removed by
filtration. The filtrate is then subjected to a standard aqueous work-up.
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 Purification: The crude product is purified by flash column chromatography.

Spectroscopic Data and Characterization

While comprehensive, experimentally-derived public spectra for 2-Bromo-1-fluoro-4-
iodobenzene are not readily available, characterization would rely on standard spectroscopic
techniques.[18]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-X stretching vibrations in the fingerprint region.
The C-I stretch is expected at the lowest wavenumber (approx. 500-600 cm~1), followed by the
C-Br stretch (approx. 600-700 cm~1), and the C-F stretch at a higher wavenumber (approx.
1000-1200 cm~1).[19] Aromatic C-H and C=C stretching and bending vibrations would also be
present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to show three distinct signals in the aromatic region,
corresponding to the three protons on the benzene ring. The chemical shifts and coupling
patterns would be influenced by the electronic effects of the three different halogen
substituents.

e 13C NMR: The spectrum would display six signals for the aromatic carbons, with their
chemical shifts influenced by the attached halogens.

e 19F NMR: A single resonance would confirm the presence of the fluorine atom.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M*) corresponding to the molecular
weight. A characteristic isotopic pattern would be observed due to the presence of bromine
(*°*Br and 81Br in ~1:1 ratio).

Safety and Handling

2-Bromo-1-fluoro-4-iodobenzene is an irritant.[8] The aggregated GHS information indicates
that it causes skin and serious eye irritation and may cause respiratory irritation.[8]
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Table 2: GHS Hazard Information

Hazard Code Description Source
H315 Causes skin irritation [8]
H319 Causes serious eye irritation [8]
H335 May cause respiratory irritation  [8]

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[8] Standard
laboratory safety protocols, including the use of personal protective equipment (gloves, safety
glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

2-Bromo-1-fluoro-4-iodobenzene is a high-value synthetic intermediate with a unique
reactivity profile that enables the strategic and selective construction of complex organic
molecules.[3] Its utility in sequential cross-coupling reactions makes it an indispensable tool for
researchers in drug discovery and materials science.[1][2] A thorough understanding of its
physical properties, chemical reactivity, and proper handling procedures is essential for its
effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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